molecular formula C18H11NO3S B5698984 2-[5-(1,3-benzothiazol-2-yl)-2-furyl]benzoic acid

2-[5-(1,3-benzothiazol-2-yl)-2-furyl]benzoic acid

Cat. No. B5698984
M. Wt: 321.4 g/mol
InChI Key: XJFMZZXKJNOONU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[5-(1,3-benzothiazol-2-yl)-2-furyl]benzoic acid, also known as BBFA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BBFA is a member of the benzothiazole family, which has been extensively studied for its biological and pharmacological properties. In

Mechanism of Action

The mechanism of action of 2-[5-(1,3-benzothiazol-2-yl)-2-furyl]benzoic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. This compound has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects in cells and animals. In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death. This compound has also been shown to reduce inflammation in animal models of arthritis and colitis. In addition, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of 2-[5-(1,3-benzothiazol-2-yl)-2-furyl]benzoic acid is its relatively simple synthesis method, which allows for the production of large quantities of the compound. This compound is also stable under normal laboratory conditions and can be stored for extended periods of time. However, one limitation of this compound is its low solubility in water, which can make it difficult to work with in certain experiments. In addition, this compound can exhibit non-specific binding to proteins and other biomolecules, which can complicate data interpretation.

Future Directions

There are several future directions for the study of 2-[5-(1,3-benzothiazol-2-yl)-2-furyl]benzoic acid. One direction is the development of this compound-based drugs for the treatment of various diseases, such as cancer and neurodegenerative disorders. Another direction is the synthesis of novel organic materials using this compound as a building block, which could have applications in optoelectronics and energy storage. Finally, the use of this compound as a fluorescent probe for the detection of heavy metal ions in water could be further explored for environmental monitoring and remediation purposes.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in various fields, including medicine, materials science, and environmental science. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound could lead to the development of new drugs and materials with unique properties and applications.

Synthesis Methods

2-[5-(1,3-benzothiazol-2-yl)-2-furyl]benzoic acid can be synthesized through a multi-step reaction process. The first step involves the reaction of 2-furoic acid with 2-aminobenzothiazole to form 2-[5-(1,3-benzothiazol-2-yl)-2-furyl]acetic acid. This intermediate is then converted to this compound through a decarboxylation reaction using a strong acid catalyst. The yield of this compound can be improved by optimizing the reaction conditions, such as temperature, solvent, and reaction time.

Scientific Research Applications

2-[5-(1,3-benzothiazol-2-yl)-2-furyl]benzoic acid has been studied for its potential applications in various fields, including medicine, materials science, and environmental science. In medicine, this compound has been shown to exhibit anti-inflammatory, anti-tumor, and anti-bacterial activities. It has also been studied as a potential drug candidate for the treatment of Alzheimer's disease and Parkinson's disease. In materials science, this compound has been used as a building block for the synthesis of novel organic materials with unique optical and electronic properties. In environmental science, this compound has been studied as a potential fluorescent probe for the detection of heavy metal ions in water.

properties

IUPAC Name

2-[5-(1,3-benzothiazol-2-yl)furan-2-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11NO3S/c20-18(21)12-6-2-1-5-11(12)14-9-10-15(22-14)17-19-13-7-3-4-8-16(13)23-17/h1-10H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJFMZZXKJNOONU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)C3=NC4=CC=CC=C4S3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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